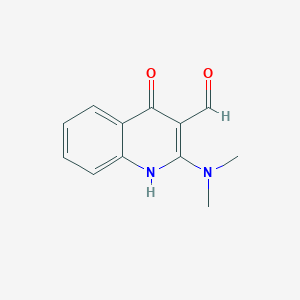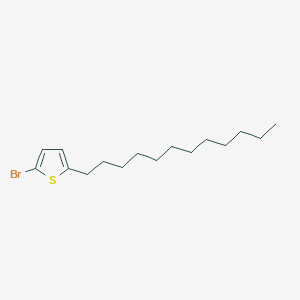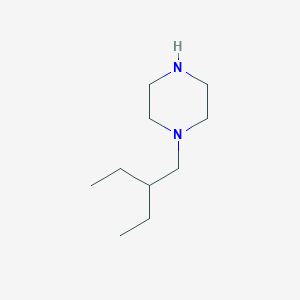
4-オキサンメチルメタンスルホン酸エステル
概要
説明
It is often used in various chemical reactions and processes due to its unique properties and reactivity.
科学的研究の応用
Oxan-4-ylmethyl methanesulfonate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential use in gene therapy and as a chemotherapeutic agent.
Medicine: It is used in drug development and clinical trials to study its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
Target of Action
Oxan-4-ylmethyl methanesulfonate, like other methanesulfonate esters, is a biological alkylating agent . The primary targets of these agents are the alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Mode of Action
Oxan-4-ylmethyl methanesulfonate interacts with its targets by undergoing fission and reacting within the intracellular milieu . The local structural characteristics of the nucleophile itself would assist in conferring a degree of selectivity on the action of the alkane sulfonates . Methyl methanesulfonate, a related compound, acts on DNA by preferentially methylating guanine and adenine bases .
Biochemical Pathways
Methanesulfonate esters are known to be involved in various biochemical reactions within cells
Pharmacokinetics
For instance, a related compound, colistin methanesulfonate, has a total body clearance of 11.7 mL/min/kg, a volume of distribution at steady state of 299 mL/kg, and a terminal half-life of 23.6 minutes . Approximately 60% of the dose was eliminated via the urine in 24 hours and presented as a mixture of colistin methanesulfonate and colistin .
Result of Action
For instance, Methyl methanesulfonate has been shown to trigger lipid alterations at the inner nuclear membrane .
Action Environment
The action, efficacy, and stability of Oxan-4-ylmethyl methanesulfonate can be influenced by various environmental factors. Methanogens, a group of microorganisms that produce methane, are known to be affected by ecological interactions and physicochemical environmental factors . .
生化学分析
Biochemical Properties
One of the key enzymes that Oxan-4-ylmethyl methanesulfonate interacts with is alkanesulfonate monooxygenase. This enzyme catalyzes the cleavage of the C-S bond in alkanesulfonates, converting methanesulfonate to sulfite . The interaction between Oxan-4-ylmethyl methanesulfonate and alkanesulfonate monooxygenase involves the binding of the compound to the enzyme’s active site, leading to the formation of a reactive intermediate that facilitates the cleavage of the C-S bond.
Cellular Effects
Oxan-4-ylmethyl methanesulfonate has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, treatment with Oxan-4-ylmethyl methanesulfonate triggers a rapid inhibition of respiration and enhances the production of reactive oxygen species (ROS), which is accompanied by a strong suppression of glycolysis . This leads to a diversion of glucose carbon to glycerol, trehalose, and glycogen accumulation, and an increased flux through the pentose-phosphate pathway.
Molecular Mechanism
The molecular mechanism of Oxan-4-ylmethyl methanesulfonate involves its action as an alkylating agent. The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This alkylation process can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxan-4-ylmethyl methanesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of Oxan-4-ylmethyl methanesulfonate can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of the compound can lead to a decrease in its efficacy and potential long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of Oxan-4-ylmethyl methanesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, Oxan-4-ylmethyl methanesulfonate can cause toxic or adverse effects, including damage to DNA and other cellular components . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Oxan-4-ylmethyl methanesulfonate is involved in various metabolic pathways, including the sulfur assimilation pathway. The compound interacts with enzymes such as alkanesulfonate monooxygenase, which catalyzes the conversion of methanesulfonate to sulfite . This reaction is part of the broader sulfur cycle, which plays a crucial role in cellular metabolism and the regulation of sulfur-containing compounds.
Transport and Distribution
The transport and distribution of Oxan-4-ylmethyl methanesulfonate within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, which facilitate its uptake and distribution within the cell . Additionally, binding proteins can affect the localization and accumulation of Oxan-4-ylmethyl methanesulfonate in specific cellular compartments.
Subcellular Localization
Oxan-4-ylmethyl methanesulfonate’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The localization of Oxan-4-ylmethyl methanesulfonate can influence its activity and interactions with other biomolecules, ultimately affecting cellular processes and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Oxan-4-ylmethyl methanesulfonate typically involves the reaction of tetrahydropyran-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
Tetrahydropyran-4-methanol+Methanesulfonyl chloride→Oxan-4-ylmethyl methanesulfonate+Hydrochloric acid
Industrial Production Methods
Industrial production of Oxan-4-ylmethyl methanesulfonate follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Oxan-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: In the presence of water, Oxan-4-ylmethyl methanesulfonate can hydrolyze to form tetrahydropyran-4-methanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of tetrahydropyran.
Hydrolysis: The major products are tetrahydropyran-4-methanol and methanesulfonic acid.
類似化合物との比較
Similar Compounds
Tetrahydropyran-4-methanol: The precursor to Oxan-4-ylmethyl methanesulfonate.
Methanesulfonyl chloride: The reagent used in the synthesis of Oxan-4-ylmethyl methanesulfonate.
Methyl methanesulfonate: Another alkylating agent with similar reactivity.
Uniqueness
Oxan-4-ylmethyl methanesulfonate is unique due to its specific structure, which combines the reactivity of the methanesulfonate group with the stability of the tetrahydropyran ring. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
IUPAC Name |
oxan-4-ylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-12(8,9)11-6-7-2-4-10-5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZXNSXKMBRTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569444 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132291-95-3 | |
| Record name | (Oxan-4-yl)methyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)












![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)
